Compound Description: DOV 21947 is a potent triple uptake inhibitor of biogenic amines, exhibiting inhibitory effects on norepinephrine, serotonin, and dopamine uptake. [] This compound has demonstrated efficacy in reducing body weight and plasma triglycerides in rodent models of diet-induced obesity, primarily through the reduction of white adipose tissue in retroperitoneal and mesenteric depots. [] DOV 21947 also exhibits anorexigenic effects, leading to decreased food intake in diet-induced obese rats. [] Importantly, studies suggest that DOV 21947 does not significantly impact vital organ function. []
Compound Description: This compound demonstrates significant cytotoxicity against murine leukemia L-1210 cells and Walker 256 carcinosarcoma cells in culture. [] It exhibits potent inhibitory effects on protein and DNA synthesis in L-1210 cells, primarily by suppressing the incorporation of tritiated leucine into proteins and tritiated deoxythymidine into DNA. [] Notably, it does not inhibit the enzymes thymidylate synthetase or dihydrofolate reductase. []
Compound Description: Lu 17-133 is a potent inhibitor of dopamine and norepinephrine uptake, exhibiting activity in the nanomolar range, while only weakly affecting serotonin uptake. [] It shows minimal interaction with dopamine (D1, D2), norepinephrine (α1, α2), histamine (H1), acetylcholine (muscarinic), and serotonin (5-HT2) receptors. [] The pharmacological profile of Lu 17-133 closely resembles that of GBR 13.069, GBR 12.921, and Indatraline. [] While Lu 17-133 displays weak behavioral effects, in high doses it potentiates apomorphine and 5-HTP effects and reverses the effects of tetrabenazine in mice. [] Notably, it demonstrates minimal stimulatory properties, lacks anticataleptic effects, and does not generalize to the discriminative stimulus properties of d-amphetamine. [] The unique neurochemical and behavioral profile of Lu 17-133 makes it a potential candidate for antidepressant development. []
Compound Description: This compound exhibits a dynamic process of nitrogen inversion at its central amine nitrogen, as observed through NMR spectroscopy studies of its dihydrobromide salt. [] The conformational properties of its diastereomers have been elucidated using NOE connectivities and molecular orbital calculations. []
Compound Description: This compound is a novel therapeutic agent under investigation, and its pharmacokinetic properties are being evaluated. []
Compound Description: This compound serves as a starting point for developing sigma receptor ligands, particularly for exploring the effects of conformational restriction on binding affinity. []
Compound Description: These compounds are conformationally restricted analogs of the sigma-receptor ligand 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine (1) designed to explore the binding interactions at sigma receptors. [] The binding data suggests that the gauche orientation of the 3,4-dichlorophenyl and N-methyl moieties in these compounds favors strong binding interaction at sigma-receptors. []
Compound Description: PF-04455242 is a highly selective κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KOR. [, ] It exhibits minimal affinity for μ-opioid receptors (MOR) and negligible affinity for δ-opioid receptors. [, ] In vivo studies demonstrate its selectivity for KOR, effectively blocking KOR agonist-induced analgesia and inhibiting [3H]CI977 binding to KOR. [, ] PF-04455242 has shown therapeutic potential in preclinical models of depression, stress, and addiction by demonstrating antidepressant-like efficacy, attenuating stress-induced behavioral effects, and reducing reinstatement of extinguished cocaine-seeking behavior. [, ] Additionally, PF-04455242 dose-dependently reduces spiradoline-induced plasma prolactin elevation, suggesting a potential translatable mechanism biomarker for its therapeutic effects. [, ] These findings suggest that PF-04455242 holds promise as a potential treatment for depression and addiction disorders. [, ]
Compound Description: BD-1063 is a selective σ1 antagonist that effectively potentiates μ-opioid-induced mechanical antinociception. [] This potentiation is observed with various μ-opioid analgesics, including fentanyl, oxycodone, morphine, buprenorphine, and tramadol, and even unmasks the antinociceptive effects of the peripheral μ-opioid agonist loperamide. [] Importantly, BD-1063's effects are specific to σ1 receptors, as they can be reversed by the σ1 agonist PRE-084. [] Furthermore, σ1-receptor knockout mice exhibit similar enhanced μ-opioid antinociception, indicating a key role for peripheral opioid receptors in this phenomenon. [] Notably, BD-1063 does not alter fentanyl- or loperamide-induced constipation, highlighting its selective enhancement of peripheral μ-opioid analgesia without affecting opioid-induced constipation. [] These findings suggest that σ1-receptor inhibition by BD-1063 could serve as a promising strategy to enhance peripheral μ-opioid analgesia without exacerbating opioid-induced constipation. []
Compound Description: BD 1047 is a sigma receptor antagonist, particularly demonstrating antagonistic activity at sigma-1 receptors. [, ] This compound effectively blocks the neuroprotective effects of the sigma receptor agonist, 1,3-di-o-tolyl-guanidine (DTG), in cortical neurons during in vitro ischemia. [] Specifically, BD 1047 inhibits DTG's ability to suppress ischemia-evoked increases in intracellular calcium concentrations, suggesting that sigma receptor activation plays a role in mitigating calcium dysregulation during ischemic events. []
Compound Description: BD 1008 is a sigma receptor antagonist. [] In studies investigating the effects of sigma receptor ligands on cocaine self-administration, BD 1008 did not demonstrate an effect on cocaine self-administration rates across a dose range that effectively reduced food-maintained responding. [] These findings suggest that selective sigma receptor antagonists, such as BD 1008, might not possess significant impact on the reinforcing effects of cocaine. []
Compound Description: [3H]PF-04767135 is a tritiated version of the KOR positron emission tomography ligand [11C]GR103545. [] It is used as a radioligand to study the in vivo binding characteristics of KOR antagonists, including PF-04455242. [] The use of [3H]PF-04767135 enables a more sensitive and specific assessment of KOR occupancy in preclinical studies, facilitating the evaluation of KOR antagonists for their therapeutic potential in various conditions. []
Compound Description: These compounds are N-aralkyl-2-aminoindane derivatives exhibiting agonistic activity mediated by central dopaminergic mechanisms. []
N-2,6-dichloro-aralkyl-2-aminoindane (4)
Compound Description: Designed through medicinal chemistry strategies incorporating pharmacophoric approximations of prodrugs, compound 4 displays agonistic activity within the central dopaminergic system, specifically targeting the basal ganglia over limbic structures. [] This selectivity suggests its potential in addressing dopaminergic imbalances associated with conditions like Parkinson’s disease. []
Lu AF21934 ((1 S,2 R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide)
Compound Description: Lu AF21934 is a positive allosteric modulator of metabotropic glutamate receptor 4 (mGlu4). [] Despite its potential as a therapeutic target for L-DOPA-induced dyskinesia, preclinical studies have shown that Lu AF21934 failed to demonstrate efficacy in reducing established dyskinesia in both rodent and primate models. [] Additionally, it did not prevent the development of L-DOPA-induced AIMs in 6-hydroxydopamine-lesioned rats. [] These findings, consistent with the clinical trial failure of foliglurax, another mGlu4 positive allosteric modulator, raise doubts about the anti-dyskinetic potential of this class of compounds. []
Overview
1-(3,4-Dichlorophenyl)-3-methoxypropan-1-amine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. It is classified as an amine, specifically a substituted phenylpropylamine, which includes a dichlorophenyl group and a methoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
Source and Classification
This compound is derived from the modification of phenethylamine structures, which are known for their biological activity. Its classification falls under the category of organic compounds, particularly within the subcategories of aromatic amines and substituted amines. The presence of the dichlorophenyl group suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Synthesis Analysis
Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-methoxypropan-1-amine hydrochloride typically involves multi-step organic reactions. A common method includes the reaction of 3,4-dichlorobenzaldehyde with an appropriate amine in the presence of a reducing agent to form the corresponding amine derivative.
Technical Details
Starting Materials:
3,4-Dichlorobenzaldehyde
Methoxypropylamine (or similar amine)
Reducing agents (e.g., sodium borohydride)
Reaction Conditions:
The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
The final product is obtained by crystallization from hydrochloric acid to form the hydrochloride salt.
Molecular Structure Analysis
Structure
The molecular structure of 1-(3,4-Dichlorophenyl)-3-methoxypropan-1-amine hydrochloride can be represented as follows:
Molecular Formula: C10H12Cl2N·HCl
Molecular Weight: Approximately 239.6 g/mol
Chemical Reactions Analysis
Reactions
1-(3,4-Dichlorophenyl)-3-methoxypropan-1-amine hydrochloride can undergo various chemical reactions typical for amines:
Alkylation: Reacting with alkyl halides to form more complex amines.
Acid-base reactions: The amine can act as a base and react with acids to form salts.
Technical Details
The reactivity of the compound is influenced by the electron-withdrawing effect of the dichlorophenyl group, which can stabilize positive charges during reactions.
Mechanism of Action
The mechanism of action for 1-(3,4-Dichlorophenyl)-3-methoxypropan-1-amine hydrochloride is not fully elucidated but may involve modulation of neurotransmitter systems. It is hypothesized that this compound interacts with monoaminergic systems, possibly acting as a selective serotonin reuptake inhibitor or influencing dopaminergic pathways.
Process and Data
Studies indicate that compounds with similar structures often exhibit affinity for serotonin receptors, which could contribute to their pharmacological effects. Further research is necessary to clarify its specific interactions and mechanisms.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically found as a white crystalline powder.
Solubility: Soluble in water and common organic solvents due to its hydrochloride form.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but sensitive to strong acids and bases.
pH Sensitivity: The hydrochloride form exhibits acidic properties in solution.
Applications
1-(3,4-Dichlorophenyl)-3-methoxypropan-1-amine hydrochloride has potential applications in:
Pharmaceutical Research: As a lead compound in developing new antidepressants or anxiolytics due to its interaction with neurotransmitter systems.
Biochemical Studies: To explore its effects on cell signaling pathways related to mood regulation and anxiety disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.